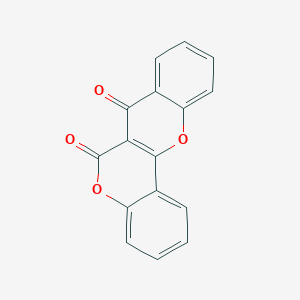

Frutinone A

Description

This compound has been reported in Polygala fruticosa with data available.

isolated from Polygala fruticosa; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

chromeno[4,3-b]chromene-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWULRHBGYKEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331693 | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38210-27-4 | |

| Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Frutinone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frutinone A, a naturally occurring chromonocoumarin, has garnered significant interest within the scientific community owing to its pronounced biological activities. First isolated from the plant Polygala fruticosa, this compound has demonstrated potent antifungal and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed insights into its biological effects. The document includes a summary of its physicochemical properties, an outline of the experimental protocols for its isolation and characterization based on available literature, and a discussion of its known mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery and development.

Discovery and Natural Sources

This compound was first reported in 1989 as a novel chromonocoumarin isolated from the leaves and root bark of Polygala fruticosa Berg. (Polygalaceae).[1] Alongside this compound, two other derivatives, Frutinone B and Frutinone C, were also identified, marking the first discovery of this class of compounds from a natural source.[1] Subsequent studies have also identified this compound in other species of the Polygala genus, including P. dalmaisiana and P. gazensis.

Table 1: Natural Sources of this compound

| Natural Source | Plant Part | Reference |

| Polygala fruticosa Berg. | Leaves, Root Bark | [1] |

| Polygala dalmaisiana | Not specified | |

| Polygala gazensis | Not specified |

Physicochemical Properties

The structure of this compound was definitively established through X-ray diffraction analysis.[1] Spectroscopic methods, including Electron Ionization Mass Spectrometry (EI-MS), Ultraviolet (UV) and Infrared (IR) spectroscopy, as well as Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy, were employed for the structural elucidation of this compound and its derivatives.[1]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈O₄ | |

| Molecular Weight | 264.23 g/mol | |

| Appearance | Not specified in available literature | |

| ¹H-NMR (DMSO-d₆) | Data not fully available in searched literature | |

| ¹³C-NMR (DMSO-d₆) | Data not fully available in searched literature | |

| Mass Spectrometry | EI-MS data reported in original discovery | |

| UV Spectroscopy | Data reported in original discovery | |

| IR Spectroscopy | Data reported in original discovery |

Note: Detailed peak lists for NMR and other spectroscopic data from the primary discovery paper were not accessible in the conducted search.

Experimental Protocols

Isolation of this compound from Polygala fruticosa

The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and isolation techniques for coumarins. The specific details from the original 1989 publication were not available.

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered leaves and root bark of Polygala fruticosa are subjected to extraction with a suitable organic solvent, such as a mixture of dichloromethane and methanol. This process is typically carried out at room temperature over an extended period to ensure exhaustive extraction of the plant's secondary metabolites.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and water. This compound, being a lipophilic compound, would be expected to partition into the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, as indicated by a distinct spot under UV light, are combined and further purified if necessary, for example, by recrystallization, to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the chromophore system.

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit significant biological activities, most notably antifungal effects and inhibition of the cytochrome P450 enzyme CYP1A2.

Antifungal Activity

This compound has demonstrated strong fungicidal activity against Cladosporium cucumerinum. While the specific signaling pathway for this compound's antifungal action has not been elucidated, the mechanisms of action for the broader class of coumarins against fungi have been studied. These studies suggest that coumarins may exert their antifungal effects through multiple mechanisms, including:

-

Disruption of the Fungal Cell Membrane: Altering membrane permeability and integrity.

-

Induction of Apoptosis: Triggering programmed cell death in fungal cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

-

Inhibition of Cell Wall Synthesis: Interfering with the formation of essential components of the fungal cell wall.

-

Disruption of Cytochrome Biosynthesis: Affecting cellular respiration and ergosterol production.

Caption: Postulated antifungal mechanism of action for coumarins.

Inhibition of Cytochrome P450 1A2 (CYP1A2)

This compound is a potent inhibitor of CYP1A2, a crucial enzyme involved in the metabolism of various drugs and xenobiotics. The inhibition is reversible and has been characterized as mixed or competitive depending on the substrate used.

Table 3: Quantitative Data on the Biological Activity of this compound

| Biological Activity | Parameter | Value | Reference |

| CYP1A2 Inhibition | IC₅₀ | 0.56 µM | |

| Kᵢ (mixed inhibition) | 0.48 µM | ||

| Kᵢ (competitive inhibition) | 0.31 µM | ||

| Antifungal Activity | Cladosporium cucumerinum | Strong fungicidal activity |

The potent inhibition of CYP1A2 by this compound suggests a potential for drug-herb interactions if consumed concurrently with medications metabolized by this enzyme.

Caption: Inhibition of CYP1A2-mediated metabolism by this compound.

Conclusion

This compound stands out as a chromonocoumarin with significant biological potential, particularly in the realms of antifungal therapy and the modulation of drug metabolism. Its discovery from Polygala fruticosa has paved the way for further investigation into this class of natural products. While the foundational knowledge of its discovery and primary biological activities is established, further research is warranted to fully elucidate its specific mechanisms of action, particularly the signaling pathways involved in its antifungal effects. A more detailed understanding of its in vivo efficacy, safety profile, and potential for drug interactions is crucial for any future therapeutic applications. This technical guide consolidates the current understanding of this compound and aims to provide a solid foundation for future research and development endeavors.

References

An In-Depth Technical Guide to the Isolation of Frutinone A from Polygala fruticosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frutinone A, a naturally occurring chromonocoumarin, has garnered significant interest within the scientific community due to its notable biological activities. Primarily isolated from the lipophilic fraction of Polygala fruticosa, this compound has demonstrated potent inhibitory effects on cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism.[1] This technical guide provides a comprehensive overview of the isolation and purification of this compound, including detailed experimental protocols, quantitative data, and an exploration of its biological significance. While the initial topic specified Rhus species as the source, extensive literature review confirms that this compound is predominantly sourced from Polygala fruticosa. This guide will therefore focus on the established source.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Extraction and Purification Parameters

| Parameter | Value | Source |

| Plant Source | Polygala fruticosa (leaves and root bark) | |

| Extraction Method | Solvent Extraction (from lipophilic fraction) | [1] |

| Reported Yield | Data not available in the reviewed literature | - |

| Purification Method | Column Chromatography | [2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Chemical shifts (δ) in ppm. Specific peak assignments require further experimental data. | |

| ¹³C NMR | Chemical shifts (δ) in ppm. Key signals corresponding to the chromonocoumarin core. | |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 264.23 | |

| Infrared Spectroscopy (Vapor Phase) | Characteristic absorption bands for C=O (carbonyl) and C-O-C (ether) functional groups. |

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and purification of this compound from Polygala fruticosa.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves and root bark of Polygala fruticosa.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of the Lipophilic Fraction

-

Objective: To extract the nonpolar compounds, including this compound, from the plant material.

-

Procedure:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Extract the material with a nonpolar solvent such as hexane or petroleum ether for 6-8 hours. The optimal solid-to-solvent ratio should be determined empirically, typically starting at 1:10 (w/v).

-

After extraction, concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.

-

Isolation and Purification by Column Chromatography

-

Objective: To separate this compound from other components in the crude extract.

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent.

-

Column Preparation:

-

Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

-

Carefully pack the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude lipophilic extract in a minimal amount of the initial mobile phase solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a nonpolar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., increasing the percentage of ethyl acetate in hexane from 0% to 100%).

-

Collect fractions of the eluate continuously.

-

-

Fraction Analysis:

-

Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pool the fractions that show a pure spot corresponding to this compound.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of Cytochrome P450 1A2 (CYP1A2), an important enzyme primarily found in the liver that is responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs and procarcinogens.

CYP1A2 Inhibition Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on CYP1A2 activity.

Caption: Workflow for determining the IC50 of this compound on CYP1A2.

Signaling Pathway of CYP1A2 Inhibition by this compound

The inhibition of CYP1A2 by this compound can have significant downstream consequences. By blocking CYP1A2, this compound can alter the metabolic activation of procarcinogens and the clearance of therapeutic drugs. This can lead to a reduction in the formation of toxic metabolites or an increase in the plasma concentration of co-administered drugs.

Caption: Downstream effects of CYP1A2 inhibition by this compound.

Conclusion

This technical guide outlines the key procedures for the successful isolation and purification of this compound from its natural source, Polygala fruticosa. The provided protocols, along with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals interested in this promising bioactive compound. The elucidation of its inhibitory action on CYP1A2 highlights its potential for further investigation in the fields of pharmacology and toxicology, particularly in the context of drug-drug interactions and chemoprevention. Further research is warranted to determine the precise yield of this compound from Polygala fruticosa and to fully characterize its ¹H NMR spectrum.

References

physical and chemical properties of Frutinone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus, such as Polygala fruticosa. It has garnered scientific interest due to its notable biological activities, including antifungal properties and potent inhibition of cytochrome P450 1A2 (CYP1A2). This technical guide provides a detailed overview of the known physical and chemical properties, biological activities, and relevant experimental methodologies related to this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈O₄ | [1][2] |

| Molecular Weight | 264.23 g/mol | [1][2] |

| CAS Number | 38210-27-4 | [1] |

| Appearance | Data not available | |

| Melting Point | >181 °C (decomposes) | |

| Boiling Point | 461.2 °C at 760 mmHg | |

| Density | 1.49 g/cm³ | |

| Solubility | Data not available | |

| Storage | 2-8°C |

Spectral Data

Detailed spectral data for this compound is not extensively published. However, characterization is typically performed using standard spectroscopic techniques.

-

¹H and ¹³C NMR: The aromatic nature of this compound would result in a series of signals in the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm). The ¹³C NMR spectrum would show characteristic peaks for carbonyl carbons (in the lactone and ketone groups), aromatic carbons, and carbons involved in the ether linkages.

-

FT-IR: The infrared spectrum of this compound would be expected to show characteristic absorption bands for C=O stretching (from the ketone and lactone moieties), C-O-C stretching (from the ether linkages), and C=C stretching from the aromatic rings.

-

UV-Vis: As a flavonoid-like compound, this compound is expected to exhibit strong UV absorbance. By analogy to similar compounds, absorption maxima would likely be observed in the ranges of 230-290 nm and 300-350 nm in solvents like methanol or ethanol.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of carbonyl groups (CO) and retro-Diels-Alder reactions characteristic of flavonoid-type structures.

Biological Activities and Signaling Pathways

Antifungal Activity

This compound has demonstrated significant antifungal activity against various fungal species. Notably, it has been reported to be effective against Cladosporium cucumerinum.

Inhibition of Cytochrome P450 1A2 (CYP1A2)

A key biological activity of this compound is its potent and selective inhibition of CYP1A2, a crucial enzyme in drug metabolism. Studies have shown that this compound is a reversible inhibitor of CYP1A2 with an IC₅₀ value of 0.56 µM. The mode of inhibition is reported to be mixed or competitive, depending on the substrate used in the assay. This potent inhibition suggests a potential for drug-herb interactions if this compound or extracts containing it are co-administered with drugs metabolized by CYP1A2.

The following diagram illustrates the inhibitory effect of this compound on the metabolic activity of CYP1A2.

Experimental Protocols

Detailed, validated experimental protocols for the isolation, purification, and specific biological assays of this compound are not widely available in the public domain. The following sections provide generalized methodologies based on common practices for similar compounds.

Total Synthesis of this compound

A protocol for the total synthesis of this compound has been described, which involves a three-step process starting from 2'-hydroxyacetophenone. The key steps include a Baker-Venkataraman rearrangement followed by an intramolecular nucleophilic substitution.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Cladosporium cucumerinum) on an appropriate agar medium.

-

Prepare a spore suspension in a sterile saline solution containing a surfactant (e.g., Tween 80).

-

Adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound.

-

Include positive (fungus in broth without this compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

-

Conclusion

This compound is a promising natural product with well-defined biological activities, particularly as an antifungal agent and a potent inhibitor of CYP1A2. While its fundamental physicochemical properties are known, a more detailed characterization, including comprehensive solubility and spectral data, would be beneficial for its further development as a research tool or therapeutic lead. The synthetic route provides access to the molecule for further studies, and standardized biological assays will be crucial for a more in-depth understanding of its mechanism of action and potential applications. This guide serves as a foundational resource for professionals engaged in the study and development of novel bioactive compounds.

References

Frutinone A: A Technical Guide for Researchers

CAS Number: 38210-27-4

Molecular Formula: C₁₆H₈O₄

Molecular Weight: 264.23 g/mol

Introduction

Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including potent enzyme inhibition, antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, biological activities with associated quantitative data, and relevant experimental protocols and signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a polycyclic aromatic compound with a rigid, planar structure. Its systematic IUPAC name is 6H,7H-[2]Benzopyrano[4,3-b][2]benzopyran-6,7-dione.[3]

| Property | Value | Reference |

| CAS Number | 38210-27-4 | [4] |

| Molecular Formula | C₁₆H₈O₄ | |

| Molecular Weight | 264.23 g/mol | |

| IUPAC Name | 6H,7H-Benzopyrano[4,3-b]benzopyran-6,7-dione | |

| SMILES | O=C1OC2=CC=CC=C2C2=C1C(=O)OC1=CC=CC=C12 | |

| Appearance | Solid |

Molecular Structure

2D Structure:

3D Structure:

Synthesis of this compound

Several synthetic routes to this compound have been reported, with a focus on improving yield and efficiency while utilizing readily available starting materials.

Palladium-Catalyzed C-H Activation/Carbonylation

A three-step total synthesis with an overall yield of 44% has been developed. This method involves the construction of the chromone-annelated coumarin core through a palladium-catalyzed C-H carbonylation of 2-phenolchromones.

Base-Promoted Intramolecular Nucleophilic Substitution

Another efficient protocol accomplishes the total synthesis of this compound in three steps starting from 2′-hydroxyacetophenone. The key final step is a base-promoted intramolecular nucleophilic substitution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin, which provides this compound in excellent yield.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its most potent effect observed as an inhibitor of the cytochrome P450 enzyme CYP1A2.

| Biological Activity | Target/Assay | Quantitative Data | Reference |

| Enzyme Inhibition | Cytochrome P450 1A2 (CYP1A2) | IC₅₀ = 0.56 µM | |

| Kᵢ (mixed inhibition with 3-cyano-7-ethoxycoumarin) = 0.48 µM | |||

| Kᵢ (competitive inhibition with ethoxyresorufin) = 0.31 µM | |||

| Antimicrobial Activity | Gram-positive bacteria (e.g., Staphylococcus aureus) | MIC ≈ 10-25 µg/mL | |

| Anti-inflammatory Activity | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages | IC₅₀ ≈ 15-20 µM | |

| Cytotoxic Activity | Cancer cell lines | IC₅₀ ≈ 5-10 µM |

Experimental Protocols

The following are generalized protocols for key experiments related to the biological activities of this compound. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

Synthesis of this compound (Base-Promoted Intramolecular Nucleophilic Substitution)

-

Starting Material: 3-(2-chlorobenzoyl)-4-hydroxycoumarin.

-

Reaction Conditions: The substrate is subjected to a base-promoted intramolecular nucleophilic substitution reaction.

-

Optimization: The reaction is optimized by screening different bases, solvents, temperatures, and reaction times to achieve the highest yield.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques.

Antimicrobial Activity (Broth Microdilution Assay)

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50%.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The IC₅₀ value is the concentration of this compound that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action

Inhibition of Cytochrome P450 1A2 (CYP1A2)

This compound is a potent inhibitor of CYP1A2, a key enzyme involved in the metabolism of various xenobiotics, including many therapeutic drugs. The inhibition is reversible and exhibits a mixed-type or competitive mechanism depending on the substrate used. This suggests that this compound can interact with both the active site and an allosteric site on the enzyme.

Caption: this compound inhibits CYP1A2 via competitive and mixed mechanisms.

Potential Modulation of the NF-κB Signaling Pathway

While direct studies on this compound's effect on the NF-κB pathway are limited, many flavonoids are known to exert their anti-inflammatory effects by modulating this critical signaling cascade. The canonical NF-κB pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS. Flavonoids can potentially inhibit this pathway at various points, for instance, by inhibiting IKK activation.

Caption: Potential mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its potent inhibition of CYP1A2 warrants further investigation for potential drug-drug interactions. The antimicrobial, anti-inflammatory, and cytotoxic properties of this compound make it a valuable lead compound for the development of new therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the pharmacological potential of this intriguing molecule.

References

Frutinone A: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frutinone A, a natural chromone derivative, has emerged as a molecule of interest in pharmacological research. While extensive research into its specific anti-cancer mechanisms is still developing, this technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from direct studies and the broader activities of related flavonoids. This document outlines its known molecular interactions, proposes putative signaling pathways it may modulate, and provides detailed experimental protocols for investigating its biological effects. The primary known mechanism of this compound is its potent and reversible inhibition of the cytochrome P450 enzyme CYP1A2. Furthermore, based on studies of analogous compounds and extracts containing this compound, it is hypothesized to induce apoptosis and modulate key cancer-related signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This guide aims to provide a comprehensive resource for researchers and professionals in drug development to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a chromone-derived natural product that has been isolated from various plant sources. As a member of the flavonoid family, it is anticipated to possess a range of biological activities, including anti-inflammatory and anti-cancer properties, which are characteristic of this class of compounds. Currently, the most well-documented activity of this compound is its potent inhibition of CYP1A2, an enzyme involved in the metabolism of a variety of xenobiotics, including pro-carcinogens and therapeutic drugs. Understanding the full spectrum of this compound's molecular interactions is crucial for evaluating its potential as a therapeutic agent. This guide provides a detailed overview of its known and proposed mechanisms of action.

Core Mechanisms of Action

Enzyme Inhibition: Cytochrome P450 1A2 (CYP1A2)

The most definitively characterized mechanism of action for this compound is its potent and reversible inhibition of CYP1A2.

Quantitative Data: CYP1A2 Inhibition

| Parameter | Value | Substrate | Inhibition Type | Reference |

| IC | 0.56 µM | 3-cyano-7-ethoxycoumarin & ethoxyresorufin | Reversible | [1] |

| K | 0.48 µM | 3-cyano-7-ethoxycoumarin | Mixed | [1] |

| K | 0.31 µM | ethoxyresorufin | Competitive | [1] |

This potent inhibition suggests that this compound could have significant effects on the metabolism of various drugs and environmental toxins, a critical consideration in drug development.

Proposed Anti-Cancer Mechanisms

Direct and comprehensive studies on the anti-cancer mechanism of pure this compound are limited. However, research on frankincense extracts, which contain coumarin-type compounds, and other related flavonoids provides a basis for proposing the following putative mechanisms.

Studies on frankincense extracts have demonstrated the induction of apoptosis in endometriotic cells, a process that shares signaling pathways with cancer cell apoptosis. This extract was shown to modulate the ratio of Bcl-2 family proteins and activate executioner caspases.

-

Intrinsic Apoptosis Pathway: It is proposed that this compound may induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Based on molecular docking studies and the known activities of flavonoids, this compound is hypothesized to modulate the following critical signaling pathways often dysregulated in cancer.

-

PI3K/Akt Pathway: Molecular docking studies have identified AKT1 as a potential target of this compound. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of this pathway by this compound would be a significant anti-cancer mechanism.

-

NF-κB Pathway: The NF-κB signaling cascade is a key driver of inflammation and cell survival in many cancers. Flavonoids are known to inhibit this pathway, and it is plausible that this compound shares this activity, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The effect of this compound on this pathway is yet to be determined but represents a key area for future investigation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.

Caption: Proposed Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: General Experimental Workflow for Western Blot Analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO

2incubator to allow for cell attachment. -

Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO

2incubator. -

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC

50value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the cell viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt, NF-κB p65) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound presents an intriguing profile as a bioactive molecule, with its potent inhibition of CYP1A2 being its most well-defined characteristic. While direct evidence for its anti-cancer mechanisms is still emerging, the data from related compounds strongly suggest that this compound likely induces apoptosis and modulates key signaling pathways such as PI3K/Akt and NF-κB.

Future research should focus on:

-

Comprehensive IC

50Profiling: Determining the IC50values of pure this compound against a broad panel of human cancer cell lines. -

Direct Mechanistic Studies: Elucidating the direct effects of this compound on the PI3K/Akt, MAPK, and NF-κB pathways in various cancer cell models using techniques such as Western blotting, reporter assays, and kinase assays.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

-

Target Identification: Utilizing proteomic and genomic approaches to identify the direct molecular targets of this compound in cancer cells.

A thorough investigation of these areas will be critical in fully understanding the therapeutic potential of this compound and its development as a novel anti-cancer agent.

References

Frutinone A: A Technical Review of a Potent CYP1A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus.[1] Structurally, it belongs to the flavonoid family, a class of compounds known for a wide range of biological activities.[2][3] This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. Particular emphasis is placed on its well-documented role as a potent enzyme inhibitor, alongside an exploration of its potential, though less studied, anticancer and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further investigation and application of this intriguing molecule.

Chemical Properties and Synthesis

This compound is chemically known as 6H,7H-[4]Benzopyrano[4,3-b][4]benzopyran-6,7-dione. Its molecular formula is C16H8O4, with a molecular weight of 264.23 g/mol .

Several synthetic routes for this compound and its derivatives have been developed. One notable protocol involves a three-step synthesis starting from 2'-hydroxyacetophenone, which is lauded for being transition metal-free, having good yields, and proceeding under mild reaction conditions. Another efficient method utilizes a palladium-catalyzed C-H activation and carbonylation of 2-phenolchromones, achieving a 44% overall yield in three steps. These synthetic advancements provide accessible routes to this compound and its analogs, enabling further structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms of Action

The primary and most well-characterized biological activity of this compound is its potent and specific inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme. Additionally, based on its classification as a flavonoid and coumarin, this compound is predicted to have anti-inflammatory and anticancer properties, though these have not been extensively studied for this specific compound.

Cytochrome P450 Inhibition

This compound is a potent inhibitor of CYP1A2, with moderate effects on other CYP isoforms such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4. The inhibition of CYP1A2 is reversible. The potent inhibition of CYP1A2 suggests a potential for drug-herb interactions when using herbal extracts containing this compound.

Table 1: Quantitative Data for this compound Inhibition of Cytochrome P450 Enzymes

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Substrate Used |

| CYP1A2 | 0.56 | 0.48 | Mixed | 3-cyano-7-ethoxycoumarin |

| 0.31 | Competitive | Ethoxyresorufin | ||

| CYP2C19 | Moderate Inhibition | N/A | N/A | N/A |

| CYP2C9 | Moderate Inhibition | N/A | N/A | N/A |

| CYP2D6 | Moderate Inhibition | N/A | N/A | N/A |

| CYP3A4 | Moderate Inhibition | N/A | N/A | N/A |

N/A: Not available in the cited literature.

The mechanism of CYP1A2 inhibition by this compound has been characterized as differential, showing mixed inhibition with 3-cyano-7-ethoxycoumarin as a substrate and competitive inhibition with ethoxyresorufin. In silico docking simulations have identified two binding sites in the CYP1A2 enzyme, one for inhibitors and another for substrates, which helps to rationalize the observed inhibition kinetics.

A common method to determine CYP1A2 inhibition is a fluorometric assay using human liver microsomes and a specific substrate.

-

Materials: Human liver microsomes, 7-ethoxyresorufin (CYP1A2 substrate), NADPH (cofactor), phosphate buffer (pH 7.4), this compound (test compound), and a known inhibitor (e.g., α-naphthoflavone) as a positive control.

-

Procedure:

-

Incubation mixtures are prepared in a 96-well plate containing human liver microsomes (e.g., 0.1 mg/mL), 7-ethoxyresorufin (e.g., 500 nM), and phosphate buffer.

-

This compound is added at various concentrations. A control with no inhibitor is also prepared.

-

The reaction is initiated by adding NADPH (e.g., 1 mM) and incubated at 37°C for a specific time (e.g., 10 minutes).

-

The reaction is terminated by adding a cold solvent like methanol.

-

The plate is centrifuged, and the supernatant is analyzed.

-

-

Detection: The formation of the fluorescent metabolite, resorufin, is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values and the type of inhibition can be determined by repeating the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Caption: Workflow for a CYP1A2 inhibition assay.

Potential Anticancer Activity

While no direct studies on the anticancer activity of this compound have been reported, its chemical classification as a coumarin and flavonoid suggests it may possess such properties. Coumarins and flavonoids are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Potential signaling pathways that could be modulated by this compound, based on the activities of related compounds, include:

-

PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often overactive in cancer. Many flavonoids and coumarins have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.

-

MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Certain flavonoids can modulate the MAPK pathway to induce apoptosis in cancer cells.

-

NF-κB Pathway: This transcription factor plays a key role in inflammation and cancer. Inhibition of NF-κB by flavonoids can suppress tumor growth and metastasis.

Caption: Potential anticancer signaling pathways of this compound.

A standard method to assess the potential anticancer activity of a compound is the MTT assay, which measures cell viability.

-

Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT reagent is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

-

Detection: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Anti-inflammatory Activity

Similar to its anticancer potential, the anti-inflammatory activity of this compound has not been directly investigated but can be inferred from its chemical structure. Flavonoids and coumarins are well-known for their anti-inflammatory properties, which are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways.

Key mechanisms by which this compound might exert anti-inflammatory effects include:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

-

Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Many flavonoids can inhibit iNOS expression and NO production.

-

Modulation of Inflammatory Signaling Pathways: As with its potential anticancer effects, this compound may inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Caption: Potential anti-inflammatory mechanisms of this compound.

The Griess assay is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production in cell culture.

-

Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS) to induce inflammation, this compound, and Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Procedure:

-

Macrophages are seeded in a 96-well plate.

-

The cells are pre-treated with various concentrations of this compound for a short period.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

The plate is incubated for a specified time (e.g., 24 hours) to allow for NO production.

-

After incubation, the cell culture supernatant is collected.

-

-

Detection: An equal volume of Griess reagent is added to the supernatant. The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

-

Data Analysis: The absorbance of the resulting azo dye is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.

Conclusion and Future Directions

This compound is a natural product with well-defined chemical properties and established synthetic routes. Its most significant and scientifically validated biological activity is the potent and specific inhibition of the CYP1A2 enzyme. The detailed kinetic data and experimental protocols available make it a valuable tool for studying CYP1A2 function and for assessing potential drug-herb interactions.

While direct experimental evidence is currently lacking, the chemical classification of this compound as a coumarin and a flavonoid strongly suggests potential anticancer and anti-inflammatory activities. The mechanisms underlying these potential effects are likely to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.

Future research should focus on experimentally validating the predicted anticancer and anti-inflammatory properties of this compound. In vitro studies using cytotoxicity assays, cell cycle analysis, and apoptosis assays, as well as in vivo studies in animal models of cancer and inflammation, are warranted. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent. The availability of efficient synthetic methods will greatly facilitate these future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 4. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations of Frutinone A: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Foundational Research on a Novel Chromonocoumarin

Frutinone A, a naturally occurring chromonocoumarin first identified from the plant Polygala fruticosa, has emerged as a molecule of significant interest due to its potent and selective biological activities.[1] Early research into this compound has laid a critical foundation for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the seminal studies on this compound, focusing on its initial characterization, biological activities, and the experimental methodologies employed.

Core Discovery and Initial Characterization

This compound, along with its congeners Frutinone B and C, were the first chromonocoumarins to be discovered in nature.[1] Structurally, it possesses a unique chromone-annelated coumarin core. Its discovery as an active ingredient extracted from the lipophilic fraction of Polygala fruticosa spurred investigations into its biological properties, which were initially noted for their broad-spectrum antimicrobial and antifungal activities.[1]

Biological Activity: Potent and Selective CYP1A2 Inhibition

The most significant finding from early studies on this compound is its potent and reversible inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] This inhibition is a key characteristic that has defined the initial pharmacological profile of the molecule.

Quantitative Analysis of CYP Inhibition

The inhibitory effects of this compound on major CYP isoforms have been quantified, demonstrating a notable selectivity for CYP1A2. The following table summarizes the key quantitative data from these early investigations.

| CYP Isoform | Inhibition Metric | Value (µM) | Inhibition Type |

| CYP1A2 | IC50 | 0.56 | - |

| Ki (vs. 3-cyano-7-ethoxycoumarin) | 0.48 | Mixed | |

| Ki (vs. ethoxyresorufin) | 0.31 | Competitive | |

| CYP2C19 | IC50 | >10 | Moderate |

| CYP2C9 | IC50 | >10 | Moderate |

| CYP2D6 | IC50 | >10 | Moderate |

| CYP3A4 | IC50 | >10 | Moderate |

Table 1: Inhibitory activity of this compound against major human cytochrome P450 isoforms. Data sourced from in vitro studies using human liver microsomes and recombinant CYPs.

These early findings highlighted this compound as a potent inhibitor of CYP1A2, with moderate effects observed on other CYP isoforms at significantly higher concentrations. The mode of inhibition for CYP1A2 was determined to be reversible and substrate-dependent, exhibiting mixed inhibition with 3-cyano-7-ethoxycoumarin and competitive inhibition with ethoxyresorufin.

Experimental Protocols

The foundational studies on this compound employed a range of in vitro assays to characterize its metabolic stability and inhibitory potential.

CYP Inhibition Screening Assay

The inhibitory effects of this compound on the five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were determined using human liver microsomes.

-

Enzyme Source: Pooled human liver microsomes.

-

Substrates: Specific probe substrates were used for each CYP isoform.

-

Incubation: this compound was incubated with the microsomes and the respective probe substrates.

-

Analysis: The formation of the substrate-specific metabolite was measured to determine the extent of inhibition.

-

IC50 Determination: The concentration of this compound that caused 50% inhibition of enzyme activity was calculated.

In Vitro Metabolic Clearance

To understand its metabolic fate, in vitro clearance studies were conducted using cryopreserved human hepatocytes.

-

Cell System: Cryopreserved human hepatocytes.

-

Method: The disappearance of this compound from the incubation medium over time was monitored.

-

Analysis: The rate of metabolism was determined by linearizing the data to calculate the half-life.

-

Prediction: The in vitro data was used to predict a low hepatic clearance for this compound (7.17 mL/min/kg).

Visualizing the Research Workflow

The logical flow of the initial investigations into this compound's metabolic and inhibitory properties can be visualized as follows:

References

Frutinone A: A Technical Overview of its Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frutinone A, a natural compound isolated from the plant Polygala fruticosa, has demonstrated notable biological activities. This document provides a comprehensive technical overview of its cytotoxic properties, focusing on its mechanism of action, available efficacy data, and the experimental methodologies used for its evaluation. The primary cytotoxic mechanism identified is the induction of apoptosis via the intrinsic mitochondrial pathway. This is characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade. While this compound shows promise, publicly available quantitative data on its cytotoxic potency (IC50 values) against a broad range of cancer cell lines is limited, indicating a critical area for future investigation. This guide consolidates the current knowledge to support further research and development efforts.

Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been primarily attributed to its ability to induce programmed cell death in specific cell types. However, comprehensive screening against a wide panel of cancer cell lines is not extensively documented in the available literature.

Quantitative Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. A thorough review of existing literature reveals a notable lack of specific IC50 values for this compound's cytotoxic effects against human cancer cell lines. Its activity has been qualitatively described in endometriotic cells, but quantitative data remains sparse.

| Cell Line | Cancer Type | IC50 (µM) | Comments |

| 12Z | Endometriosis | Data Not Available | This compound was shown to induce apoptosis in a dose-dependent manner. |

| Various Cancer Lines | Multiple | Data Not Available | No specific IC50 values for this compound were found in the reviewed literature. Studies often focus on derivatives or other natural compounds.[1] |

Note: The lack of extensive IC50 data represents a significant gap in the current understanding of this compound's potential as a broad-spectrum cytotoxic agent and underscores the need for further primary research.

Mechanisms of Cytotoxic Action

The primary mechanism of cytotoxicity identified for this compound is the induction of apoptosis. Other common anticancer mechanisms, such as cell cycle arrest and induction of oxidative stress, have not been directly substantiated for this compound in the reviewed literature but remain plausible areas for investigation based on the activity of similar flavonoid-like compounds.[2][3]

Induction of Apoptosis

This compound has been shown to activate the intrinsic (mitochondrial) pathway of apoptosis. This process is initiated by intracellular signals and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytoplasm.[4] This event facilitates the formation of the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspase-3.

-

PARP Cleavage: Active caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

Other Potential Mechanisms (Areas for Future Research)

-

Cell Cycle Arrest: Many natural compounds exert their cytotoxic effects by halting the cell cycle at various checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from proliferating. While plausible, studies specifically demonstrating that this compound induces cell cycle arrest are currently lacking.

-

Induction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to oxidative stress, which can trigger apoptotic cell death. This is a known mechanism for several anticancer agents, but its role in this compound's cytotoxicity has not been established.

Experimental Protocols

The following protocols provide a framework for the evaluation of this compound's cytotoxic properties. They are based on standard methodologies widely used in the field.

General Cytotoxicity Assessment Workflow

The diagram below outlines a typical workflow for assessing the cytotoxic and pro-apoptotic effects of a test compound like this compound.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the resulting purple solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins like Bcl-2, Bax, and caspases.

-

Sample Preparation: Following treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Conclusion and Future Directions

This compound demonstrates clear cytotoxic properties mediated through the induction of the intrinsic apoptotic pathway. Its ability to modulate the Bcl-2/Bax ratio and trigger the caspase cascade highlights its potential as a lead compound for anticancer drug development.

However, the current body of research presents significant opportunities for further exploration:

-

Comprehensive Cytotoxicity Screening: There is an urgent need to establish the IC50 values of this compound against a diverse panel of human cancer cell lines to understand its potency and spectrum of activity.

-

Mechanism Elucidation: Further studies are required to determine if other mechanisms, such as cell cycle arrest or the induction of oxidative stress, contribute to its cytotoxic effects.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

Addressing these research gaps will be crucial in fully defining the therapeutic potential of this compound and advancing its development as a novel anticancer agent.

References

Frutinone A: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frutinone A, a naturally occurring chromonocoumarin isolated from plants of the Polygala genus, has emerged as a compound of interest in the field of antimicrobial research. Exhibiting a broad spectrum of activity, this technical guide provides a comprehensive overview of the antimicrobial properties of this compound, with a focus on its quantitative antimicrobial spectrum, the experimental methodologies used for its determination, and its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has demonstrated inhibitory activity against a range of microorganisms, including both bacteria and fungi. The potency of its antimicrobial effect is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Data Presentation

The following table summarizes the available quantitative data on the antimicrobial spectrum of this compound.

| Microorganism | Type | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | - | 10-25 | [1][2] |

| Candida albicans | Fungus (Yeast) | - | 20 | [3][4][5] |

| Cladosporium cucumerinum | Fungus (Mold) | - | 20 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a commonly employed technique for this purpose and is the basis for the data presented in this guide.

Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism in a liquid medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (typically 0.5 McFarland standard)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the 96-well microtiter plate using the sterile broth medium. This creates a gradient of decreasing this compound concentrations across the plate.

-

Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism. The final inoculum concentration in each well is crucial for the reproducibility of the assay.

-

Incubation: The inoculated microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., specific temperature, time, and atmospheric conditions).

-

Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative Mechanism of Action of Flavonoids

As a flavonoid, the antimicrobial mechanism of action of this compound is likely multifaceted, targeting various cellular processes in microbial cells. The following diagram illustrates the general mechanisms by which flavonoids are thought to exert their antimicrobial effects.

Caption: General antimicrobial mechanisms of action attributed to flavonoids like this compound.

Conclusion

This compound demonstrates promising antimicrobial activity against a spectrum of bacteria and fungi. The provided data, though currently limited, establishes a foundation for its potential as a lead compound in the development of new antimicrobial therapies. Further research is warranted to expand the known antimicrobial spectrum of this compound, including a broader range of clinically relevant pathogens, and to elucidate its precise molecular mechanisms of action. The standardized experimental protocols outlined in this guide can serve as a basis for such future investigations, ensuring the generation of comparable and reliable data.

References

- 1. skinident.world [skinident.world]

- 2. Rooted in therapeutics: comprehensive analyses of Cannabis sativa root extracts reveals potent antioxidant, anti-inflammatory, and bactericidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

Frutinone A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary